3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine - 902321-67-9

3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Catalog Number: EVT-2980375
CAS Number: 902321-67-9
Molecular Formula: C19H23N5O
Molecular Weight: 337.427
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Pyrazolo[1,5-a]pyrimidines represent a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds are characterized by a fused pyrazole and pyrimidine ring system, offering versatility for structural modification and subsequent optimization of their pharmacological properties. [, , , , , , , , , , , , , ]

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines can be achieved through various methodologies, often involving the condensation of readily available starting materials. A common approach involves the reaction of substituted pyrazoles with suitable pyrimidine precursors. For instance, in a study, researchers synthesized a series of pyrazolo[1,5-a]pyrimidine derivatives by reacting 5-aminopyrazoles with N-(2,2-dichloro-1-cyanoethenyl)carboxamides under controlled conditions. [] Another study utilized a different synthetic route, employing 5-(1-pyrrolyl)-2-phenylthieno(2,3-d)pyrimidine as a building block for constructing a range of pyrazolo[1,5-a]pyrimidine derivatives. This method involved the reaction of the building block with different hydrazine derivatives to afford the target compounds. []

Molecular Structure Analysis

Pyrazolo[1,5-a]pyrimidines are versatile compounds that can undergo a wide range of chemical reactions, allowing for the introduction of various substituents and functional groups. This versatility makes them attractive scaffolds for exploring diverse chemical space and developing compounds with tailored properties. [, , ]

Mechanism of Action

The mechanism of action for pyrazolo[1,5-a]pyrimidines is dependent on the specific substituents and their intended biological target. For example, some pyrazolo[1,5-a]pyrimidine derivatives have been identified as potent and selective phosphodiesterase 2A (PDE2A) inhibitors. [] These compounds exert their effects by binding to the active site of PDE2A, thereby inhibiting its enzymatic activity. This inhibition leads to an increase in intracellular cyclic nucleotide levels, particularly cyclic guanosine monophosphate (cGMP), which in turn modulates various downstream signaling pathways involved in cognitive function.

Physical and Chemical Properties Analysis

The physicochemical properties of pyrazolo[1,5-a]pyrimidines, such as solubility, lipophilicity, and stability, play a crucial role in determining their suitability as drug candidates. These properties can significantly influence their pharmacokinetic and pharmacodynamic profiles. [] Researchers often modify the substituents on the pyrazolo[1,5-a]pyrimidine scaffold to fine-tune these properties and optimize their overall drug-like characteristics.

Applications

a) Potential Therapeutic Agents for Cognitive Disorders: Research suggests that selective inhibition of PDE2A by specific pyrazolo[1,5-a]pyrimidine derivatives could offer a novel approach for treating cognitive impairment in neuropsychiatric and neurodegenerative disorders. This is achieved by enhancing cyclic nucleotide signaling pathways in brain regions associated with learning and memory. []

b) Vasodilator Activity: Studies have identified specific pyrazolo[1,5-a]triazine derivatives, structurally related to pyrazolo[1,5-a]pyrimidines, exhibiting promising vasodilator activity. These compounds show potential for developing new vasodilator drugs to treat conditions like hypertension. []

c) Enhancing Liver Regeneration: Certain pyrazolo[1,5-a]pyrimidine derivatives, particularly those acting as activin receptor-like kinase 3 (ALK3) antagonists, have shown the ability to enhance liver regeneration after injury in preclinical models. []

d) Antioxidant Properties: Some pyrazolo[1,5-a]pyrimidine derivatives have demonstrated antioxidant properties in research studies, suggesting potential applications in conditions associated with oxidative stress. []

Future Directions
  • Developing more potent and selective PDE2A inhibitors with improved pharmacokinetic profiles for treating cognitive disorders. []
  • Exploring the therapeutic potential of pyrazolo[1,5-a]pyrimidine-based ALK3 antagonists for liver diseases. []
  • Investigating the use of pyrazolo[1,5-a]pyrimidine derivatives with antioxidant properties for treating oxidative stress-related conditions. []
  • Designing and synthesizing novel pyrazolo[1,5-a]pyrimidine derivatives with enhanced selectivity and potency toward specific biological targets. [, ]
  • Conducting further research to elucidate the mechanisms of action of pyrazolo[1,5-a]pyrimidines in various biological systems. [, , , ]

N-((1S)-1-(3-Fluoro-4-(trifluoromethoxy)phenyl)-2-methoxyethyl)-7-methoxy-2-oxo-2,3-dihydropyrido[2,3-b]pyrazine-4(1H)-carboxamide (TAK-915)

Compound Description: TAK-915 is a selective phosphodiesterase 2A (PDE2A) inhibitor that has been investigated as a potential treatment for cognitive impairment. []

Relevance: While TAK-915 shares the biological target of PDE2A inhibition with some compounds in the series derived from 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine, it is structurally distinct. The research described in the paper aimed to discover novel PDE2A inhibitors structurally different from TAK-915. [] This suggests that despite their shared biological target, 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine and its related compounds represent a new structural class of PDE2A inhibitors compared to TAK-915.

N-((1S)-2-Hydroxy-2-methyl-1-(4-(trifluoromethoxy)phenyl)propyl)-6-methyl-5-(3-methyl-1H-1,2,4-triazol-1-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide (20)

Compound Description: This compound, identified as "20" in the research paper, is a potent and selective PDE2A inhibitor. It demonstrated promising preclinical properties, including the ability to increase cyclic guanosine monophosphate (cGMP) levels in the rat brain and attenuate memory deficits in a rat model. []

Relevance: Compound 20 and 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine belong to the same chemical series of pyrazolo[1,5-a]pyrimidine-based PDE2A inhibitors. [] They share a core pyrazolo[1,5-a]pyrimidine structure, highlighting the importance of this scaffold for PDE2A inhibitory activity.

7-(2-[18F]fluoroethylamino)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile ([18F]1)

Compound Description: This compound, referred to as "[18F]1" in the research, is a pyrazolo[1,5-a]pyrimidine derivative radiolabeled with fluorine-18. Initial biodistribution studies revealed slow clearance from excretory tissues, prompting further investigation for tumor imaging with positron emission tomography (PET). []

Relevance: [18F]1 and 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine share the core pyrazolo[1,5-a]pyrimidine scaffold. The research aimed to modify [18F]1 by introducing polar groups, leading to the development of additional 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives with improved pharmacokinetic properties for potential tumor imaging applications. []

Relevance: Both [18F]2 and 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine belong to the same class of pyrazolo[1,5-a]pyrimidine derivatives. Notably, [18F]2 demonstrated different in vivo tumor uptake kinetics compared to other 18F-labeled pyrazolo[1,5-a]pyrimidine derivatives, highlighting the impact of structural modifications on their biological behavior. []

(3-Cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate ([18F]3)

Compound Description: This compound, designated as "[18F]3" in the study, is a fluorine-18-labeled pyrazolo[1,5-a]pyrimidine derivative designed for tumor imaging with PET. It features a (3-cyano-7-(2-[18F]fluoroethylamino)pyrazolo[1,5-a]-pyrimidin-5-yl)methyl acetate moiety, setting it apart from other derivatives in the study. In vitro studies indicated higher uptake of [18F]3 by S180 tumor cells compared to some other derivatives. []

Relevance: Both [18F]3 and 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine belong to the same class of pyrazolo[1,5-a]pyrimidine derivatives. [18F]3 showed promising results in preclinical studies, with its uptake in tumors displaying an increasing trend over time, suggesting its potential as a PET imaging agent for tumors. []

7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]- pyrimidine-3-carbonitrile ([18F]4)

Compound Description: [18F]4, another fluorine-18-labeled pyrazolo[1,5-a]pyrimidine derivative explored in the research, incorporates a 7-(2-[18F]fluoroethylamino)-5-(hydroxymethyl)pyrazolo[1,5-a]-pyrimidine-3-carbonitrile moiety. Similar to [18F]3, it exhibited higher uptake in S180 tumor cells in vitro compared to certain other derivatives. []

Relevance: [18F]4 and 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine are structurally related as they both belong to the same class of pyrazolo[1,5-a]pyrimidine derivatives. In vivo biodistribution studies in mice bearing S180 tumors revealed an increasing tumor uptake of [18F]4 over time, similar to [18F]3, further supporting its potential as a PET imaging agent. []

(S)-6-(3-Cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid ([18F]5)

Compound Description: This compound, designated "[18F]5" in the research, is another 18F-labeled pyrazolo[1,5-a]pyrimidine derivative. It features a (S)-6-(3-cyano-5-methylpyrazolo[1,5-a]pyrimidin-7-ylamino)-2-(2-[18F]fluoro-4-nitrobenzamido)hexanoic acid moiety, differentiating it from the other compounds in the study. Interestingly, in vivo studies showed that its uptake in tumors decreased over time, contrasting with the increasing trend observed for [18F]3 and [18F]4. []

Relevance: [18F]5 and 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine belong to the same chemical class, both containing the pyrazolo[1,5-a]pyrimidine scaffold. The differing tumor uptake kinetics of [18F]5 compared to other derivatives underscores the impact of specific structural modifications on their biological behavior and suitability for different applications, such as PET imaging. []

7-Methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines

Compound Description: This class of compounds was initially misidentified as 6-methylpyrazolo[5′,1′:2,3]pyrimido[5,4-d][1,2]diazepines. Their correct structure was confirmed through NMR spectroscopy and X-ray diffraction analysis. []

Relevance: 7-Methyl-6-(pyrazol-3′-yl)pyrazolo[1,5-a]pyrimidines and 3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine share the core pyrazolo[1,5-a]pyrimidine structure. The research emphasizes the importance of careful structural elucidation in medicinal chemistry, as even slight structural variations can significantly impact a compound's properties and biological activity. []

Properties

CAS Number

902321-67-9

Product Name

3-(2-Methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

IUPAC Name

3-(2-methoxyphenyl)-5-methyl-7-(4-methylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine

Molecular Formula

C19H23N5O

Molecular Weight

337.427

InChI

InChI=1S/C19H23N5O/c1-14-12-18(23-10-8-22(2)9-11-23)24-19(21-14)16(13-20-24)15-6-4-5-7-17(15)25-3/h4-7,12-13H,8-11H2,1-3H3

InChI Key

XQTXAMWNOFBVLT-UHFFFAOYSA-N

SMILES

CC1=NC2=C(C=NN2C(=C1)N3CCN(CC3)C)C4=CC=CC=C4OC

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.